molecular formula C20H16N4O3 B2540796 5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1428351-70-5

5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2540796
CAS No.: 1428351-70-5
M. Wt: 360.373
InChI Key: VVTNKYJZPKQGJQ-UHFFFAOYSA-N
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Description

5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrroloimidazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrroloimidazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce oxazolidines .

Scientific Research Applications

5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan, pyrroloimidazole, and oxazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-20(15-11-18(27-23-15)17-6-3-9-26-17)22-14-5-1-4-13(10-14)16-12-21-19-7-2-8-24(16)19/h1,3-6,9-12H,2,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTNKYJZPKQGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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